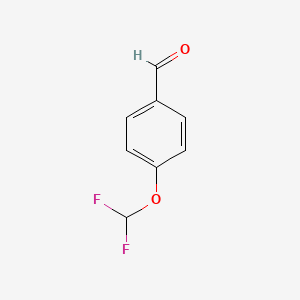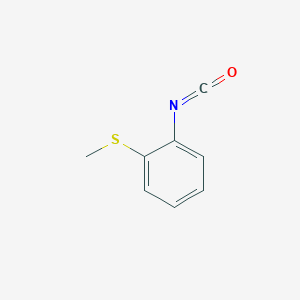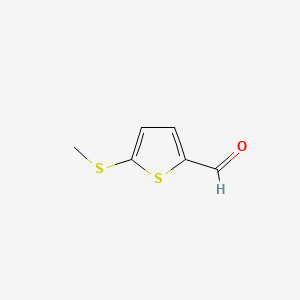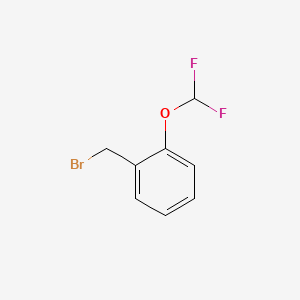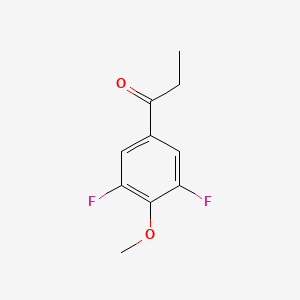
1-methyl-4-phenyl-1H-imidazole
概要
説明
1-Methyl-4-phenyl-1H-imidazole belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis, and methylation, is reported . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia .
科学的研究の応用
Synthesis and Analysis for Pharmaceutical Intermediates
The compound 1-methyl-4-phenyl-1H-imidazole is a key intermediate in pharmaceutical synthesis. Zhou et al. (2018) reported a practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, highlighting the compound's significance in drug development. The synthesis involved a three-step sequence, demonstrating the compound's utility in creating valuable pharmaceuticals (Zhou et al., 2018).
Corrosion Inhibition
A novel imidazole derivative, closely related to this compound, has been explored as a corrosion inhibitor for carbon steel in acidic environments. Zhang et al. (2015) investigated the efficiency of this derivative, highlighting its potential in protecting metals from corrosion, which is crucial for extending the lifespan of industrial materials (Zhang et al., 2015).
Antimicrobial Applications
The antimycotic properties of certain 1H-imidazoles, including derivatives of this compound, have been explored, showing effectiveness against various pathogens. Heeres and van Cutsem (1981) synthesized 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles and evaluated their in vitro and in vivo activities against a range of dermatophytes, yeasts, and other fungi, as well as Gram-positive bacteria, showcasing the compound's potential in antimicrobial treatments (Heeres & van Cutsem, 1981).
Safety and Hazards
1-Methyl-4-phenyl-1H-imidazole is combustible and harmful if swallowed. It is toxic in contact with skin and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like cytochrome p450 .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, potentially leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of imidazole derivatives, including their solubility and stability, can be influenced by factors such as ph and temperature .
生化学分析
Biochemical Properties
1-Methyl-4-phenyl-1H-imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid . The inhibition of xanthine oxidase by this compound can lead to a decrease in uric acid levels, making it a potential therapeutic agent for conditions like gout. Additionally, this compound can interact with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its interaction with xanthine oxidase can lead to changes in reactive oxygen species (ROS) levels, impacting oxidative stress and cellular metabolism . Furthermore, this compound can alter gene expression by influencing transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, such as xanthine oxidase, and inhibit their activity by blocking substrate access . This inhibition can lead to a reduction in the production of reactive oxygen species and other metabolites. Additionally, this compound can interact with cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of various substrates . These interactions can result in changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of target enzymes . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit xanthine oxidase and reduce uric acid levels without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as xanthine oxidase and cytochrome P450 . The inhibition of xanthine oxidase by this compound affects the purine metabolism pathway, leading to a decrease in uric acid production . Additionally, its interaction with cytochrome P450 enzymes can influence the metabolism of various endogenous and exogenous compounds, altering metabolic flux and metabolite levels . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can interact with intracellular proteins and enzymes, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding these factors is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles is mediated by post-translational modifications and interactions with targeting signals . For example, its interaction with mitochondrial enzymes can influence mitochondrial function and energy metabolism . Additionally, the presence of this compound in the nucleus can affect gene expression by modulating transcription factors and other nuclear proteins .
特性
IUPAC Name |
1-methyl-4-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGYDKACJATEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-methyl-4-phenylimidazole synthesized?
A: 1-Methyl-4-phenylimidazole can be synthesized through the phototransposition of 1-methyl-4-phenylpyrazole (2) upon irradiation with UV light. This reaction occurs with high regiospecificity in methanol. []
Q2: What is the mechanism behind this phototransposition?
A: The phototransposition of 1-methyl-4-phenylpyrazole to 1-methyl-4-phenylimidazole proceeds through a P(4) permutation pathway, confirmed by deuterium labeling studies. [] This pathway involves the formation of an isocyanide intermediate, (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide (6), which subsequently undergoes photocyclization to yield the final imidazole product. []
Q3: Does the phenyl ring orientation in 1-methyl-4-phenylimidazole differ from its isomer, 1-methyl-2-phenylimidazole?
A: Yes, the phenyl ring orientation differs significantly between the two isomers due to steric interactions. In 1-methyl-4-phenylimidazole, the phenyl ring is rotated by 7.3° from the heterocyclic plane. [] This rotation minimizes steric clashes with the methyl group. In contrast, the steric congestion is much higher in 1-methyl-2-phenylimidazole, leading to a larger phenyl ring rotation (32.3°) and displacement of the methyl group from the heterocyclic plane. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





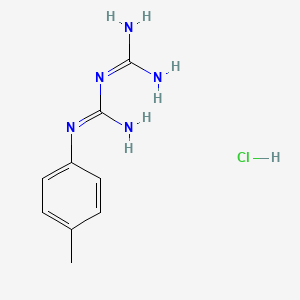


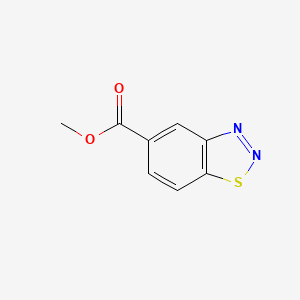
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
